molecular formula C16H16N2O4 B2969256 Ethyl 4-(benzylamino)-3-nitrobenzoate CAS No. 312921-97-4

Ethyl 4-(benzylamino)-3-nitrobenzoate

Cat. No. B2969256
CAS RN: 312921-97-4
M. Wt: 300.314
InChI Key: BKWSCURTPBKAMU-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylamino)-3-nitrobenzoate, commonly referred to as EBNB, is a synthetic compound that has been used as a reagent in organic synthesis. It is a colorless solid that is soluble in most organic solvents and has a melting point of 140-144 °C. EBNB has been used in a variety of scientific research applications due to its chemical and physical properties.

Scientific Research Applications

1. Chemical Synthesis and Structural Characterization

Ethyl 4-(benzylamino)-3-nitrobenzoate, a compound related to ethyl 4-(butylamino)-3-nitrobenzoate, is used in chemical synthesis. For instance, Sathyanarayana and Poojary (2021) demonstrated the conversion of ethyl 4-(butylamino)-3-nitrobenzoate into ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate using a "one-pot" nitro-reductive cyclization process. This process is significant in organic chemistry for creating complex molecules with high yields and involves techniques like Fourier-transfer infrared spectroscopy (FT-IR) and Proton nuclear magnetic resonance (1H-NMR) for structural characterization (Sathyanarayana & Poojary, 2021).

2. Study of Molecular Interactions and Reactivity

Research by Iskander, Tewfik, and Wasif (1966) examined the influence of the nitro group on the reactivity of ethyl nitrobenzoates, including compounds similar to this compound. They investigated how the position of the nitro group affects the rates of alkaline hydrolysis, which is fundamental in understanding molecular interactions and reactivity in organic chemistry (Iskander, Tewfik, & Wasif, 1966).

3. Crystal Structure Analysis

The crystal structure of compounds like this compound is another area of scientific interest. Babu et al. (2009) examined the crystal structure of ethyl 4-butylamino-3-nitrobenzoate, a structurally similar compound. Their research involved analyzing the molecule's intramolecular and intermolecular hydrogen bonds, providing insights into its structural properties (Babu et al., 2009).

4. Third-Order Nonlinear Optical Properties

A study by Nair et al. (2022) explored the third-order nonlinear optical properties of derivatives of this compound. They investigated compounds like ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate for their potential in photonic applications, demonstrating the significance of such compounds in developing new materials for photonics and optoelectronics (Nair et al., 2022).

properties

IUPAC Name

ethyl 4-(benzylamino)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-2-22-16(19)13-8-9-14(15(10-13)18(20)21)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWSCURTPBKAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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